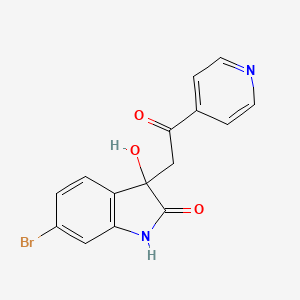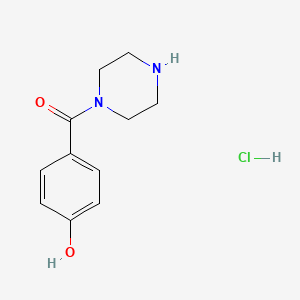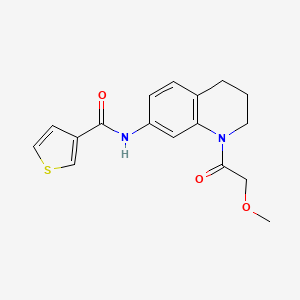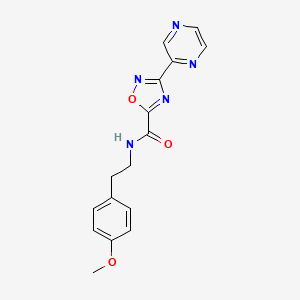
(4-(3-Chloro-4-fluorophenyl)piperazin-1-yl)(1-(6-methylpyridazin-3-yl)piperidin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(4-(3-Chloro-4-fluorophenyl)piperazin-1-yl)(1-(6-methylpyridazin-3-yl)piperidin-4-yl)methanone” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a compound with a 4-fluorobenzylpiperazine moiety was synthesized via electrophilic fluorination of a trimethylstannyl precursor . The precursor was obtained by a facile four-step synthetic approach; the trimethylstannyl leaving group was introduced by displacement of iodine utilizing palladium catalysis and hexamethyldistannane in an inert solvent .
Aplicaciones Científicas De Investigación
Tyrosinase Inhibition
Tyrosinase: is an enzyme that catalyzes the production of melanin and other pigments from tyrosine by oxidation. The compound has been studied for its ability to inhibit tyrosinase, which has implications in both pharmaceutical and cosmetic applications. The presence of the 3-chloro-4-fluorophenyl moiety has been shown to enhance inhibitory activity, making it a potential candidate for treating hyperpigmentation disorders and for use in skin-lightening products .
Antimelanogenic Effects
Related to tyrosinase inhibition, this compound may also have antimelanogenic effects . This is particularly relevant in the context of skin pigmentation disorders, where an overproduction of melanin can lead to conditions such as melasma or age spots. By inhibiting tyrosinase, the compound could potentially reduce melanin synthesis, thereby alleviating symptoms associated with these disorders .
Neurodegenerative Disease Research
The accumulation of melanin in neurons of the substantia nigra is associated with neurodegeneration in Parkinson’s disease . Research into tyrosinase inhibitors like this compound could lead to new therapeutic approaches for managing or slowing the progression of such neurodegenerative diseases .
Molecular Modeling and Docking Studies
The compound’s structure allows it to fit well within the catalytic site of tyrosinase, making it an interesting subject for molecular modeling and docking studies . These studies can provide insights into the interactions between the compound and the enzyme, which is valuable for the design of more effective tyrosinase inhibitors .
Synthetic Source for Tyrosinase Inhibitors
As a synthetic molecule, this compound represents a potential source for developing new tyrosinase inhibitors . Its synthesis and study could lead to the discovery of more potent and selective inhibitors that could be used in various applications, ranging from medical treatments to cosmetic products .
Direcciones Futuras
Future research could focus on further elucidating the synthesis, structure, and biological activity of this compound. This could include studies to determine its mechanism of action, potential therapeutic applications, and safety profile. Additionally, structure-activity relationship studies could be conducted to optimize its pharmacological activity .
Propiedades
IUPAC Name |
[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClFN5O/c1-15-2-5-20(25-24-15)27-8-6-16(7-9-27)21(29)28-12-10-26(11-13-28)17-3-4-19(23)18(22)14-17/h2-5,14,16H,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UROFUDSFEXGBBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCC(CC2)C(=O)N3CCN(CC3)C4=CC(=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(3-Chloro-4-fluorophenyl)piperazin-1-yl)(1-(6-methylpyridazin-3-yl)piperidin-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[(oxan-4-yl)methyl]azetidin-3-amine](/img/structure/B2949593.png)


![3-{[4-(4-Fluorophenyl)-6-(trifluoromethyl)-pyrimidin-2-yl]thio}propanoic acid](/img/structure/B2949597.png)


![8-(2,2-Dimethylpropanoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2949602.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2949603.png)

![3-(1,3-Benzodioxol-5-yl)-6-[(4-methylphenyl)methylsulfanyl]pyridazine](/img/structure/B2949605.png)


![Methyl 4-[(4,7-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2949613.png)